(2R)-2-[(5S,6R)-6-[(3E,5E)-6-[(1S,3aR,4S,5R,7aS)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid
CAS No.: 66513-28-8
VCID: VC0547277
Molecular Formula: C31H43NO4
Molecular Weight: 493.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![(2R)-2-[(5S,6R)-6-[(3E,5E)-6-[(1S,3aR,4S,5R,7aS)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid - 66513-28-8](/images/no_structure.jpg)
Description |
The compound (2R)-2-[(5S,6R)-6-[(3E,5E)-6-[(1S,3aR,4S,5R,7aS)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid is a complex organic molecule with a molecular formula of C31H43NO4 and a molecular weight of 493.7 g/mol . It is identified by the CAS number 66513-28-8 . This compound is of interest in various scientific fields due to its unique structure and potential applications. ChemistryThis compound is used as a model for studying complex natural product synthesis and biosynthesis pathways due to its intricate structure. It undergoes various chemical reactions such as oxidation, reduction, and substitution, which can modify its functional groups and properties. Biology and MedicineIt exhibits ionophoric properties, making it useful for investigating ion transport mechanisms across biological membranes. Additionally, it shows potent antibacterial and antitumor activities, positioning it as a potential candidate for developing new antibiotics and anticancer agents. IndustryThe compound's insecticidal properties are being explored for agricultural pest control applications. |
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CAS No. | 66513-28-8 |
Product Name | (2R)-2-[(5S,6R)-6-[(3E,5E)-6-[(1S,3aR,4S,5R,7aS)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid |
Molecular Formula | C31H43NO4 |
Molecular Weight | 493.7 g/mol |
IUPAC Name | (2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(1S,3aR,4S,5R,7aS)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid |
Standard InChI | InChI=1S/C31H43NO4/c1-5-21-13-16-25-24(21)15-14-23(28(25)29(33)26-11-8-18-32-26)10-7-9-22(6-2)30-19(3)12-17-27(36-30)20(4)31(34)35/h7-11,14-15,18-21,23-25,27-28,30,32H,5-6,12-13,16-17H2,1-4H3,(H,34,35)/b10-7+,22-9+/t19-,20+,21-,23-,24+,25+,27+,28+,30+/m0/s1 |
Standard InChIKey | BAIPOTOKPGDCHA-IKJMDKCVSA-N |
Isomeric SMILES | CC[C@H]1CC[C@@H]2[C@@H]1C=C[C@@H]([C@H]2C(=O)C3=CC=CN3)/C=C/C=C(\CC)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C |
SMILES | CCC1CCC2C1C=CC(C2C(=O)C3=CC=CN3)C=CC=C(CC)C4C(CCC(O4)C(C)C(=O)O)C |
Canonical SMILES | CCC1CCC2C1C=CC(C2C(=O)C3=CC=CN3)C=CC=C(CC)C4C(CCC(O4)C(C)C(=O)O)C |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | indamycin RO21-6447-009 X 14547-A X 14547A X-14547-A X-14547A |
Reference | 1: Gärtner M, Satyanarayana G, Förster S, Helmchen G. Syntheses of the hexahydroindene cores of indanomycin and stawamycin by combinations of iridium-catalyzed asymmetric allylic alkylations and intramolecular Diels-Alder reactions. Chemistry. 2013 Jan 2;19(1):400-5. doi: 10.1002/chem.201202822. Epub 2012 Nov 23. PubMed PMID: 23180592. 2: Kuznetsova OS, Alenicheva NB, Ovchinnikova AG, Levit ZhD, Kuz'mina ED. [Various principles of detecting the producers of beta-lactamase inhibitors among soil Actinomycetes]. Antibiot Khimioter. 1988 Dec;33(12):895-900. Russian. PubMed PMID: 3072929. 3: Nagaraja TG, Taylor MB. Susceptibility and resistance of ruminal bacteria to antimicrobial feed additives. Appl Environ Microbiol. 1987 Jul;53(7):1620-5. PubMed PMID: 3116929; PubMed Central PMCID: PMC203920. 4: Caffarel-Mendez S, Jouany JP, Demuynck C. [In vitro study of ionophore antibiotics and various derivatives. I. Action on fermentation products in the rumen]. Reprod Nutr Dev. 1986;26(6):1295-303. French. PubMed PMID: 3823605. 5: Guyot J, Jeminet G, Debise R. Ionophoric activity of the antibiotic X.14547 A in the mitochondrial membrane. Experientia. 1984 Jun 15;40(6):551-3. PubMed PMID: 6427002. 6: Bartley EE, Nagaraja TG, Pressman ES, Dayton AD, Katz MP, Fina LR. Effects of lasalocid or monensin on legume or grain (feedlot) bloat. J Anim Sci. 1983 Jun;56(6):1400-6. PubMed PMID: 6874619. 7: Scherman D, Roisin MP, Henry JP, Jeminet G. Ionophore mediated catecholamine release from chromaffin granules. Comparison of X-537 A and X-14547 A effects. Biochem Pharmacol. 1981 Dec 15;30(24):3277-83. PubMed PMID: 7326036. |
PubChem Compound | 155859152 |
Last Modified | Aug 15 2023 |
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